molecular formula C14H14N2O6 B11644799 5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 273928-38-4

5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B11644799
CAS No.: 273928-38-4
M. Wt: 306.27 g/mol
InChI Key: VTZDGQXULZDURB-UHFFFAOYSA-N
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Description

5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a synthetic organic compound characterized by its unique structure, which includes a trimethoxyphenyl group and a diazinane trione core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with barbituric acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Compounds with new functional groups replacing the trimethoxyphenyl group.

Scientific Research Applications

5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer activity by inhibiting tubulin polymerization or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,3,4-Trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific combination of a trimethoxyphenyl group with a diazinane trione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

273928-38-4

Molecular Formula

C14H14N2O6

Molecular Weight

306.27 g/mol

IUPAC Name

5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C14H14N2O6/c1-20-9-5-4-7(10(21-2)11(9)22-3)6-8-12(17)15-14(19)16-13(8)18/h4-6H,1-3H3,(H2,15,16,17,18,19)

InChI Key

VTZDGQXULZDURB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OC)OC

Origin of Product

United States

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